2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound that features both fluorine and nitro functional groups
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with 2-methoxy-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide include:
2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(4-iodophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide: Similar structure but with an iodine atom instead of fluorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the varying halogen atoms.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-22-14-9-12(18(20)21)6-7-13(14)17-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNRPWVIDZOJAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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